molecular formula C16H15BrN2O2 B4303607 1-[(6-bromo-2-naphthyl)oxy]-3-(1H-imidazol-1-yl)propan-2-ol

1-[(6-bromo-2-naphthyl)oxy]-3-(1H-imidazol-1-yl)propan-2-ol

Cat. No. B4303607
M. Wt: 347.21 g/mol
InChI Key: JTJFAAGBOQEMPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(6-bromo-2-naphthyl)oxy]-3-(1H-imidazol-1-yl)propan-2-ol is a chemical compound that belongs to the class of beta-adrenergic receptor agonists. It is commonly used in scientific research for its ability to selectively stimulate beta-2 adrenergic receptors. The compound has been found to have a wide range of physiological and biochemical effects, making it a valuable tool for studying various aspects of cellular and molecular biology.

Mechanism of Action

The mechanism of action of 1-[(6-bromo-2-naphthyl)oxy]-3-(1H-imidazol-1-yl)propan-2-ol involves its interaction with beta-2 adrenergic receptors. Upon binding to these receptors, the compound activates a signaling pathway that leads to the activation of adenylate cyclase and the subsequent production of cyclic AMP (cAMP). This increase in cAMP levels leads to the activation of protein kinase A (PKA), which mediates many of the physiological effects of the compound.
Biochemical and Physiological Effects:
1-[(6-bromo-2-naphthyl)oxy]-3-(1H-imidazol-1-yl)propan-2-ol has been found to have a wide range of biochemical and physiological effects. These include bronchodilation, vasodilation, increased heart rate, increased glucose metabolism, and increased lipolysis. The compound has also been shown to have anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(6-bromo-2-naphthyl)oxy]-3-(1H-imidazol-1-yl)propan-2-ol in lab experiments is its selectivity for beta-2 adrenergic receptors. This allows researchers to study the specific effects of beta-2 adrenergic receptor activation without the confounding effects of other receptor subtypes. However, one limitation of the compound is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor activation over extended periods of time.

Future Directions

There are several potential future directions for research involving 1-[(6-bromo-2-naphthyl)oxy]-3-(1H-imidazol-1-yl)propan-2-ol. These include:
1. Investigating the role of beta-2 adrenergic receptor activation in the regulation of immune function and inflammation.
2. Developing new compounds that selectively target beta-2 adrenergic receptors with improved pharmacokinetic properties.
3. Studying the molecular mechanisms underlying the desensitization and downregulation of beta-2 adrenergic receptors in response to chronic exposure to beta-2 adrenergic receptor agonists.
4. Investigating the potential therapeutic applications of beta-2 adrenergic receptor agonists in the treatment of various diseases, such as asthma, chronic obstructive pulmonary disease, and diabetes.
In conclusion, 1-[(6-bromo-2-naphthyl)oxy]-3-(1H-imidazol-1-yl)propan-2-ol is a valuable tool for studying the physiological and biochemical effects of beta-2 adrenergic receptor activation. Its selectivity for beta-2 adrenergic receptors and wide range of effects make it a useful compound for investigating various aspects of cellular and molecular biology. Further research in this area may lead to the development of new therapies for a variety of diseases.

Scientific Research Applications

1-[(6-bromo-2-naphthyl)oxy]-3-(1H-imidazol-1-yl)propan-2-ol is widely used in scientific research as a selective beta-2 adrenergic receptor agonist. It has been used to study the role of beta-2 adrenergic receptors in various physiological processes, such as bronchodilation, glucose metabolism, and cardiac function. The compound has also been used to investigate the molecular mechanisms underlying the actions of beta-2 adrenergic receptor agonists.

properties

IUPAC Name

1-(6-bromonaphthalen-2-yl)oxy-3-imidazol-1-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2/c17-14-3-1-13-8-16(4-2-12(13)7-14)21-10-15(20)9-19-6-5-18-11-19/h1-8,11,15,20H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJFAAGBOQEMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1OCC(CN3C=CN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Bromonaphthalen-2-yl)oxy-3-imidazol-1-ylpropan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(6-bromo-2-naphthyl)oxy]-3-(1H-imidazol-1-yl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-[(6-bromo-2-naphthyl)oxy]-3-(1H-imidazol-1-yl)propan-2-ol
Reactant of Route 3
Reactant of Route 3
1-[(6-bromo-2-naphthyl)oxy]-3-(1H-imidazol-1-yl)propan-2-ol
Reactant of Route 4
Reactant of Route 4
1-[(6-bromo-2-naphthyl)oxy]-3-(1H-imidazol-1-yl)propan-2-ol
Reactant of Route 5
1-[(6-bromo-2-naphthyl)oxy]-3-(1H-imidazol-1-yl)propan-2-ol
Reactant of Route 6
Reactant of Route 6
1-[(6-bromo-2-naphthyl)oxy]-3-(1H-imidazol-1-yl)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.